9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene
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Overview
Description
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene is an organic compound with the molecular formula C12H22Cl2O. It contains a total of 37 atoms: 22 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 2 chlorine atoms . The compound features a double bond and an ether group, making it a versatile molecule in various chemical reactions .
Preparation Methods
The synthesis of 9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene involves multiple steps. One common method includes the chlorination of a precursor compound followed by methoxylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation is achieved using methanol in the presence of a base . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of cellular pathways .
Comparison with Similar Compounds
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene can be compared with similar compounds such as:
6,9-Dichloro-2-methoxyacridine: This compound is used in the synthesis of various acridine derivatives and has applications in medicinal chemistry.
9-Chloroacridine: Known for its use in the synthesis of acridine-based drugs.
4-Chloro-2-iodobenzoic acid:
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
82772-43-8 |
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Molecular Formula |
C12H22Cl2O |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
9,9-dichloro-8-methoxy-2,6-dimethylnon-2-ene |
InChI |
InChI=1S/C12H22Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,10-12H,5,7-8H2,1-4H3 |
InChI Key |
SZSMMDAPJFWPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(C(Cl)Cl)OC |
Origin of Product |
United States |
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